molecular formula C18H18N4O2 B611130 Takinib CAS No. 1111556-37-6

Takinib

货号 B611130
CAS 编号: 1111556-37-6
分子量: 322.36
InChI 键: UOZVVPXKJGOFIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Takinib is a selective inhibitor of TAK1/MAP3K7 kinase, a key regulator of cell death . It binds in the TAK1 ATP-binding pocket with an IC50 value of 9.5 nM . Takinib selectively induces apoptosis following TNF-α stimulation in rheumatoid arthritis and breast cancer .


Synthesis Analysis

The synthesis of Takinib involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an appropriate amine in n-propanol at 150°C . The reaction is carried out in a sealed tube and is refluxed overnight .


Molecular Structure Analysis

Takinib is a small molecule with the molecular formula C18H18N4O2 . It preferentially binds and inhibits TAK1 over other targets . The X-ray structure reveals that Takinib binds deep in the ATP-binding pocket of TAK1 .


Physical And Chemical Properties Analysis

Takinib is a solid substance with a molecular weight of 322.36 g/mol . Its CAS number is 1111556-37-6 . It is supplied as a lyophilized powder and is soluble in DMSO at 50 mg/mL .

科学研究应用

Rheumatoid Arthritis Research

Specific Scientific Field

This research is in the field of Rheumatology, specifically focusing on Rheumatoid Arthritis (RA).

Summary of the Application

Takinib is used to inhibit inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway .

Methods of Application

The research involved an analysis through Western blot, which showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .

Results or Outcomes

The findings provide evidence that, in human RASFs, takinib inhibits inflammatory markers mainly by interfering with IL-1β-induced STAT3 and JNK, which suggests that takinib does not directly effect TAK1, but instead effects multiple pathways in RASFs to induce its anti-inflammatory activity .

Cancer Research

Specific Scientific Field

This research is in the field of Oncology, specifically focusing on Breast Cancer.

Summary of the Application

Takinib, a Selective TAK1 Inhibitor, broadens the therapeutic efficacy of TNF-α Inhibition for Cancer .

Methods of Application

The research identified Takinib as a potent (IC50 9.5 nM) and selective TAK1 inhibitor. X-ray structure reveals binding of Takinib deep in the ATP-binding pocket of TAK1 .

Results or Outcomes

Takinib induces TNF-α-dependent cell death in rheumatoid arthritis and breast cancer models .

Autoimmune Disease Research

Specific Scientific Field

This research is in the field of Immunology, specifically focusing on Autoimmune Diseases.

Summary of the Application

Takinib, a Selective TAK1 Inhibitor, broadens the therapeutic efficacy of TNF-α Inhibition for Autoimmune Diseases .

Results or Outcomes

Takinib induces TNF-α-dependent cell death in rheumatoid arthritis and autoimmune disease models .

Macrophage Research

Specific Scientific Field

This research is in the field of Immunology, specifically focusing on Macrophages.

Summary of the Application

Takinib, a highly discriminatory inhibitor of transforming growth factor Beta-activated kinase 1 (TAK1), selectively and potently reduces TNF production in pro-inflammatory THP-1 macrophages .

Methods of Application

The research showed that Takinib blocked the ability of exogenously added lipopolysaccharide (LPS) to promote phosphorylation of c-Jun, p38 protein kinases as well as downstream transcription factors regulated by nuclear factor κ-light-chain-enhancer of activated B cells (NFκB) .

Results or Outcomes

In a mouse LPS challenge model, Takinib significantly reduced TNF serum levels . The findings demonstrate that Takinib has utility in the treatment of inflammatory disease by locally suppressing TNF production from invading macrophages .

属性

IUPAC Name

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVVPXKJGOFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Takinib

CAS RN

1111556-37-6
Record name Takinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAKINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
J Totzke, D Gurbani, R Raphemot, PF Hughes… - Cell chemical …, 2017 - cell.com
… Here, we describe Takinib, a potent and selective TAK1 inhibitor … We demonstrate that Takinib is an inhibitor of autophosphorylated … Overall, Takinib is an attractive starting point for the …
Number of citations: 116 www.cell.com
SA Scarneo, LS Eibschutz… - Arthritis …, 2019 - arthritis-research.biomedcentral.com
… takinib and cytokine secretion analyzed by cytokine/chemokine proteome array. Cytotoxicity of takinib … Here, we show takinib’s ability to reduce the clinical score in the CIA mouse model …
M Ghatrehsamani - Heliyon, 2023 - cell.com
… were treated with combination of Takinib, SB203580 or Metformin; … or in combination with Takinib, SB203580 and metformin … of TNF-α and Takinib reduced BCSCs population in a time …
Number of citations: 2 www.cell.com
PM Panipinto, AK Singh, FS Shaikh, RJ Siegel… - International Journal of …, 2021 - mdpi.com
… takinib, we isolated the nuclear extract from IL-1β stimulated human RASFs, with or without takinib … samples treated with either 10 µM takinib or 5 µM tofacitinib (Figure 3a). Surprisingly, …
Number of citations: 5 www.mdpi.com
S Hao, S Yuan, Z Liu, B Hou, S Feng… - Available at SSRN …, 2023 - papers.ssrn.com
… the potential neuroprotective impact of takinib on a TBI rat model. A … of takinib, and their histopathology and behavior were assessed. The results of this study demonstrated that takinib …
Number of citations: 2 papers.ssrn.com
SA Scarneo, A Mansourati, LS Eibschutz, J Totzke… - Scientific reports, 2018 - nature.com
… Our findings demonstrate that Takinib has utility in the treatment … of Takinib we stimulated THP-1 cells with LPS (10 ng/mL) and IFNγ (50 ng/mL) and treated the cells with Takinib at …
Number of citations: 29 www.nature.com
SA Scarneo, PF Hughes, KW Yang, DA Carlson… - Journal of Biological …, 2020 - ASBMB
… Recently, we reported the discovery of takinib, a potent and highly selective … –takinib complex structure and the structure of IRAK-1/4, here we defined critical contact sites of the takinib …
Number of citations: 18 www.jbc.org
R Raphemot, AL Eubanks, M Toro-Moreno… - Cell chemical …, 2019 - cell.com
… Here, we describe takinib as a small molecule to bind the atypical P… Takinib is a potent human TAK1 inhibitor, thus we developed … We demonstrate that takinib and HS220 decrease K63-…
Number of citations: 9 www.cell.com
W Wang, C Pang, J Zhang, L Peng, X Zhang, L Shi… - Frontiers in … - frontiersin.org
… Our study showed that takinib administration significantly inhibited phosphorylated TAK1 … effects of takinib against EBI after SAH. In general, our study demonstrated that takinib could …
Number of citations: 0 www.frontiersin.org
V Madka, G Pathuri, G Kuma, A Singh, N Stratton… - Cancer Prevention …, 2022 - AACR
… increase in normal pancreas in Takinib administered KC mice. Taken together our results suggest that TAK1 is a valuable target for PDAC, and Takinib possesses efficacy against the …
Number of citations: 0 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。